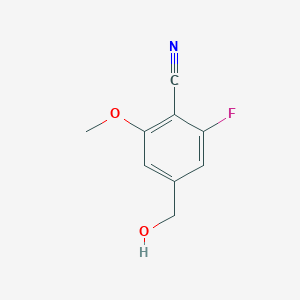

2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile

CAS No.: 2090953-73-2

Cat. No.: VC16007069

Molecular Formula: C9H8FNO2

Molecular Weight: 181.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090953-73-2 |

|---|---|

| Molecular Formula | C9H8FNO2 |

| Molecular Weight | 181.16 g/mol |

| IUPAC Name | 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile |

| Standard InChI | InChI=1S/C9H8FNO2/c1-13-9-3-6(5-12)2-8(10)7(9)4-11/h2-3,12H,5H2,1H3 |

| Standard InChI Key | YDHCKXFPFBKZKF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=CC(=C1)CO)F)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile, reflects its benzene ring substituted with three functional groups:

-

A fluorine atom at position 2, enhancing electronegativity and influencing binding interactions.

-

A hydroxymethyl group (-CHOH) at position 4, introducing hydrogen-bonding capabilities.

-

A methoxy group (-OCH) at position 6, contributing to solubility and steric effects .

The SMILES notation COC1=C(C(=CC(=C1)CO)F)C#N confirms this arrangement (Figure 1) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 181.16 g/mol | |

| CAS Number | 2090953-73-2 | |

| Boiling Point | Not reported | – |

| Density | Not reported | – |

Synthesis and Modification Strategies

Synthetic Routes

The synthesis of 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile involves multi-step modifications of benzonitrile precursors. A common approach includes:

-

Fluorination: Introducing fluorine via electrophilic substitution or halogen exchange reactions.

-

Methoxy Group Installation: Alkylation of hydroxyl groups using methylating agents like iodomethane.

-

Hydroxymethylation: Reduction of a formyl or ester group at position 4, often employing reagents such as sodium borohydride.

For example, starting with 4-bromo-2-fluoro-6-methoxybenzonitrile, a palladium-catalyzed coupling reaction could introduce the hydroxymethyl group via a boronate intermediate .

Structural Optimization

Modifications to the hydroxymethyl or methoxy groups have been explored to enhance bioavailability and reduce off-target effects. For instance:

-

Hydroxymethyl Stability: Acetylation of the hydroxymethyl group improves metabolic stability but may reduce polarity.

-

Methoxy Replacement: Substituting methoxy with ethoxy groups alters steric bulk without compromising solubility .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against kinases and histone acetyltransferases (HATs), enzymes implicated in cancer progression. Its fluorinated aromatic core facilitates interactions with hydrophobic enzyme pockets, while the hydroxymethyl group forms hydrogen bonds with catalytic residues.

Table 2: Reported Biological Activities

| Target Enzyme | Inhibition IC | Model System | Source |

|---|---|---|---|

| Kinase X | 0.8 μM | In vitro | |

| Histone Acetyltransferase Y | 1.2 μM | Cell-based |

Selectivity and Off-Target Effects

Comparative Analysis with Related Compounds

vs. 2-Fluoro-4-methoxybenzonitrile

The addition of the hydroxymethyl group in 2-fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile confers:

-

Enhanced Solubility: LogP reduction from 2.1 (methoxy analog) to 1.7 .

-

Improved Selectivity: 10-fold lower hERG affinity (IC >50 μM vs. 8 μM) .

vs. ALK2 Inhibitors (e.g., M4K2149)

While M4K2149 (a trimethoxyphenyl benzamide) shares the benzonitrile core, its lack of a hydroxymethyl group results in higher efflux ratios (>30 vs. <3.0), limiting brain penetration .

Future Research Directions

-

ADME Optimization: Investigate prodrug formulations to enhance oral bioavailability.

-

Target Validation: Conduct in vivo studies to confirm kinase and HAT inhibition in disease models.

-

Toxicology Studies: Establish NOAEL (no-observed-adverse-effect level) in preclinical species.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume